molecular formula C21H16F3N3O4 B11059532 7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one

Cat. No.: B11059532
M. Wt: 431.4 g/mol
InChI Key: VZDDQODACVHMCV-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused imidazo[4,5-b]pyridine core. Let’s break down its structure:

    Core Structure: The central scaffold consists of an imidazo[4,5-b]pyridine ring system.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound can be synthesized through a multistep process involving several reactions. Key steps include cyclization of appropriate precursors to form the imidazo[4,5-b]pyridine core, followed by selective functionalization.

    Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura or Heck reactions are commonly employed for introducing aryl substituents.

    Reductive Amination: The benzodioxole moiety can be introduced via reductive amination using an appropriate amine and aldehyde/ketone.

    Fluorination: Trifluoromethyl groups are often introduced using specialized fluorinating agents.

Industrial Production:: Industrial-scale production typically involves optimized synthetic routes, efficient purification, and scalability. specific proprietary methods may not be publicly disclosed.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the methoxy group or other susceptible positions.

    Reduction: Reduction of the imidazo[4,5-b]pyridine core can yield related derivatives.

    Substitution: Halogenation or other substitution reactions can modify the phenyl and benzodioxole groups.

    Common Reagents: Palladium catalysts, strong bases, and halogenating agents.

    Major Products: Various substituted derivatives with altered pharmacological properties.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activities.

    Anticancer Agents: Investigations focus on its cytotoxic effects and interactions with cancer-related pathways.

    Neuroscience: The compound’s impact on neuronal receptors and neurotransmitter systems is of interest.

    Industrial Catalysts: Its catalytic properties may find applications in chemical processes.

Mechanism of Action

    Molecular Targets: It likely interacts with specific receptors or enzymes.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused imidazo[4,5-b]pyridine core sets it apart.

    Similar Compounds: Related heterocycles include imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines.

Properties

Molecular Formula

C21H16F3N3O4

Molecular Weight

431.4 g/mol

IUPAC Name

7-(7-methoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-6,7-dihydro-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C21H16F3N3O4/c1-29-15-6-11(7-16-19(15)31-10-30-16)14-8-17(28)26-20-18(14)27(9-25-20)13-4-2-12(3-5-13)21(22,23)24/h2-7,9,14H,8,10H2,1H3,(H,26,28)

InChI Key

VZDDQODACVHMCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3CC(=O)NC4=C3N(C=N4)C5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

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